2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene
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Overview
Description
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing groups also make the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions:
EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.
NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .
Scientific Research Applications
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-nitrobenzene: Similar in structure but lacks the additional chlorine atoms.
2,4-Dichloro-1-nitrobenzene: Lacks the bromine and fluorine atoms, making it less reactive in certain types of reactions.
Uniqueness: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is unique due to the combination of multiple electron-withdrawing groups, which significantly enhance its reactivity and make it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C6HBrCl2FNO2 |
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Molecular Weight |
288.88 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H |
InChI Key |
STVNRKVNOKOAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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